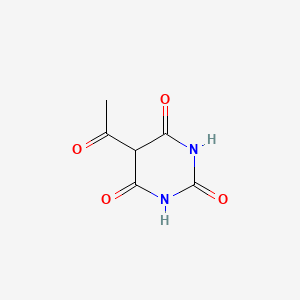

5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2(9)3-4(10)7-6(12)8-5(3)11/h3H,1H3,(H2,7,8,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCJAUHMORTXOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)NC(=O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344638 | |

| Record name | 5-Acetylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58713-02-3 | |

| Record name | 5-Acetylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Acetylpyrimidine 2,4,6 1h,3h,5h Trione

Precursor Synthesis Routes to Pyrimidine-2,4,6(1H,3H,5H)-trione

The foundational step in producing 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione is the synthesis of its parent compound, pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as barbituric acid. This heterocyclic compound is a cornerstone in the synthesis of a wide array of derivatives with significant applications.

Condensation Reactions with Diethyl Malonate and Urea (B33335)

The most widely utilized and classical method for synthesizing barbituric acid is the condensation reaction between diethyl malonate and urea. cutm.ac.inwikipedia.org This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, which facilitates the cyclization process. cutm.ac.inchemicalbook.com

The mechanism involves the base-catalyzed reaction where the ethoxide deprotonates the α-carbon of diethyl malonate, creating a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of urea, initiating a condensation cascade that, after cyclization and elimination of ethanol (B145695), results in the formation of the stable pyrimidine-2,4,6(1H,3H,5H)-trione ring. cutm.ac.in The reaction is generally performed under reflux in an alcoholic solvent like absolute ethanol. cutm.ac.inuobasrah.edu.iq Following the reaction, the mixture is typically acidified to precipitate the barbituric acid product. chemicalbook.com Yields for this reaction are often in the range of 72-78%. uobasrah.edu.iq A similar procedure using 1-isopropylurea and diethyl malonate with sodium ethoxide in ethanol yielded 79% of the corresponding N-substituted barbituric acid derivative after refluxing for approximately 21 hours. chemicalbook.com

Table 1: Reaction Conditions for Barbituric Acid Synthesis

| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |

| Diethyl Malonate, Urea | Sodium Ethoxide | Absolute Ethanol | 110°C (Reflux) | 7 hours | 72-78% | uobasrah.edu.iq |

| Diethyl Malonate, Urea | Sodium Methoxide | Methanol | 66-68°C (Reflux) | 4-5 hours | N/A | chemicalbook.com |

| Diethyl Malonate, 1-Isopropylurea | Sodium Ethoxide | Absolute Ethanol | 75-80°C (Reflux) | 20.7 hours | 79% | chemicalbook.com |

Acylation Strategies for this compound Formation

Once barbituric acid is synthesized, the next crucial step is the introduction of the acetyl group at the C-5 position. The methylene (B1212753) group at this position is particularly reactive due to its location between two carbonyl groups, making it susceptible to electrophilic substitution reactions like acylation. wikipedia.orgnih.gov

Acylation of Barbituric Acid Derivatives

The direct acylation of the barbituric acid ring is a primary strategy for forming 5-acyl derivatives. asu-edu.ru This transformation targets the active methylene group at the C-5 position. The high acidity of the C-5 protons (pKa ≈ 4.01) facilitates the formation of a carbanion, which then acts as a nucleophile, attacking the acylating agent. wikipedia.orgsciforum.net This reactivity is a cornerstone for creating a variety of 5-substituted barbituric acid derivatives. The modification at this specific position is of great interest as it can significantly influence the chemical properties of the resulting molecule. nih.govasu-edu.ru The general approach involves reacting barbituric acid or its N-alkylated derivatives with a suitable acylating agent, often in the presence of a catalyst. asu-edu.rusciforum.net

Use of Acetic Anhydride (B1165640) in Synthetic Protocols

Acetic anhydride is a widely used and effective reagent for the acetylation of barbituric acid. asu-edu.ru It serves as the source of the acetyl group in an electrophilic substitution reaction. The protocol often involves heating barbituric acid in an excess of acetic anhydride, which can also function as the solvent. researchgate.net To facilitate the reaction, a catalytic amount of a strong acid, such as concentrated sulfuric acid, is typically added. researchgate.net This acid catalyst enhances the electrophilicity of the acetic anhydride, promoting the acylation of the C-5 position. One documented procedure involves refluxing barbituric acid in acetic anhydride with a few drops of concentrated sulfuric acid for one hour to produce 5-acetyl-6-hydroxypyrimidine-2,4(1H,3H)-dione. researchgate.net Another one-pot method describes the reaction between malonic acid, urea, and acetic anhydride in the presence of an acid catalyst to directly synthesize 5-acetylbarbituric acid. sciforum.net

Table 2: Example Protocol for Acylation using Acetic Anhydride

| Reactant | Acylating Agent | Catalyst | Time | Temperature | Product | Reference |

| Barbituric acid | Acetic anhydride | Conc. Sulphuric acid | 60 min | Reflux | 5-Acetyl-6-hydroxypyrimidine-2,4(1H,3H)-dione | researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

In line with modern synthetic chemistry, the development of environmentally benign methods for the synthesis of this compound and its precursors is an area of active research. Green chemistry principles focus on reducing waste, avoiding hazardous solvents, using catalysts, and improving energy efficiency. jetir.org

Several green approaches have been applied to the synthesis of barbituric acid derivatives. These include solvent-free reactions conducted by grinding the reactants together, sometimes with a solid catalyst like sodium acetate (B1210297) or aminosulfonic acid. researchgate.net This technique, known as mechanochemistry, minimizes solvent waste and can lead to shorter reaction times and cleaner reactions. acs.org

The use of microwave irradiation is another key green chemistry tool that has been successfully employed. japsonline.comscispace.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating methods. japsonline.comscispace.comresearchgate.net For instance, the synthesis of certain barbituric acid derivatives that takes 24 hours via conventional heating can be completed in 5-10 minutes with significantly higher yields under microwave irradiation. japsonline.comresearchgate.net

Furthermore, the development and use of reusable and environmentally friendly catalysts, such as acidic clays, ionic liquids, or nanoporous solid acids, align with green chemistry principles. researchgate.netnih.govmdpi.com For Knoevenagel condensation reactions involving barbituric acid, catalysts like nano Bi2O3 in aqueous media have been shown to be effective and reusable. frontiersin.org These strategies offer promising avenues for the sustainable synthesis of pyrimidine-based compounds.

Table 3: Green Chemistry Approaches in Pyrimidine (B1678525) Synthesis

| Green Principle | Methodology | Advantages | Application Example | Reference |

| Waste Prevention | Solvent-free synthesis (Grinding) | Reduces solvent waste, simple procedure, clean reaction | Synthesis of 5-arylidine barbituric acids | |

| Energy Efficiency | Microwave Irradiation | Drastically reduced reaction times, higher yields | Synthesis of barbituric acid derivatives | japsonline.comscispace.comresearchgate.net |

| Catalysis | Use of reusable/green catalysts | Catalyst can be recovered and reused, avoids toxic reagents | SBA-Pr-SO3H nanoporous acid for Biginelli-like reactions | nih.gov |

| Safer Solvents | Reactions in aqueous media | Water is a non-toxic, non-flammable, and inexpensive solvent | Bi2O3 nano-catalyst for Knoevenagel condensation in water | frontiersin.org |

Chemical Transformations and Derivatization Strategies of 5 Acetylpyrimidine 2,4,6 1h,3h,5h Trione

Condensation Reactions with Aromatic Aldehydes: Synthesis of Chalcone (B49325) Derivatives

A significant chemical transformation of 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione involves its condensation with aromatic aldehydes to yield chalcone derivatives. These derivatives, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are of considerable interest in medicinal chemistry. nih.gov

Claisen-Schmidt Condensation Mechanisms and Applications

The synthesis of chalcones from this compound and aromatic aldehydes is typically achieved through a Claisen-Schmidt condensation. byjus.comwikipedia.org This reaction involves an aldehyde or ketone with an α-hydrogen reacting with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org The mechanism, which can be catalyzed by either an acid or a base, proceeds via an aldol (B89426) condensation followed by dehydration to form the characteristic α,β-unsaturated ketone of the chalcone structure. nih.govgordon.edu

In a typical base-catalyzed mechanism, a strong base removes an α-proton from the 5-acetyl group, forming a resonance-stabilized enolate anion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is subsequently protonated, and a final dehydration step yields the chalcone. byjus.comwikipedia.org

The applications of this reaction are extensive, providing access to a diverse library of chalcone derivatives with varied substitution patterns on the aromatic rings, which in turn influences their biological activities. wisdomlib.org

Catalytic Systems and Optimized Reaction Conditions in Chalcone Formation

Various catalytic systems have been employed to optimize the Claisen-Schmidt condensation for the synthesis of chalcones derived from this compound. Common catalysts include strong bases like sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The choice of solvent and reaction temperature also plays a crucial role in the reaction's efficiency and yield.

For instance, the condensation of this compound with substituted benzaldehydes has been successfully carried out in butan-1-ol in the presence of piperidine (B6355638) and glacial acetic acid under reflux conditions, affording good yields of the corresponding chalcones. asu-edu.ru In another approach, boron trifluoride etherate in dioxane at room temperature has been used to form chalcones from hydroxy-substituted benzaldehydes. asu-edu.ru

The table below summarizes representative examples of catalytic systems and conditions used in the synthesis of chalcone derivatives from this compound.

| Aromatic Aldehyde | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | Piperidine, Acetic Acid / Butan-1-ol | Reflux, 4 h | 86 | asu-edu.ru |

| 3-Methoxy-4-hydroxybenzaldehyde | Boron trifluoride etherate / Dioxane | Room Temperature, 48 h | - | asu-edu.ru |

| 3,5-Dimethoxy-4-hydroxybenzaldehyde | Boron trifluoride etherate / Dioxane | Room Temperature, 48 h | - | asu-edu.ru |

| Various aryl aldehydes | Sodium hydroxide | - | - | wisdomlib.org |

Cyclocondensation Reactions to Form Fused Heterocyclic Systems

The this compound moiety is a valuable building block for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring fused to the pyrimidine (B1678525) core.

For example, the condensation of 5-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-pyrimidine-2,4,6(1H,3H,5H)-triones with aminoguanidine (B1677879) bicarbonate leads to the formation of a pyrimido[4,5-d]pyrimidine (B13093195) derivative. asu-edu.ru Another instance involves the cyclocondensation of pyrimidine-2,4,6(1H,3H,5H)-trione with methyl N-{3-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl}carbamate in the presence of P2O5 to yield a pyrano[2,3-d]pyrimidin-7-yl]phenyl}carbamate. asu-edu.ru

Furthermore, tandem Knoevenagel-Michael-cyclocondensation reactions of barbituric acid derivatives, various aldehydes, and malononitrile (B47326) can produce pyrano[2,3-d]pyrimidine dione (B5365651) derivatives. pcbiochemres.com These complex, multi-component reactions highlight the utility of the pyrimidine-2,4,6-trione core in constructing intricate molecular architectures. pcbiochemres.com The synthesis of pyrido[2,3-d:6,5-d']dipyrimidine derivatives can be achieved through a three-component condensation of barbituric acids, aldehydes, and ammonia (B1221849) or anilines. znaturforsch.com

Formation of Hydrazone and Related Nitrogen-Containing Derivatives of this compound

The acetyl group at the 5-position of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones and related nitrogen-containing compounds. These reactions are significant for introducing new functionalities and extending the molecular framework.

For example, the reaction of 1,3-dimethyl-5-acetyl-barbituric acid with o-hydroxybenzoyl hydrazine and p-hydroxybenzoyl hydrazine in ethanol (B145695) yields the corresponding hydrazone derivatives in high yields (85% and 91%, respectively). researchgate.net Similarly, 4-allyloxybenzoyl hydrazine reacts with 5-acetyl-1,3-dimethyl barbituric acid in the presence of acetic acid as a catalyst to produce a hydrazone derivative. researchgate.net

A series of thiosemicarbazone derivatives have also been synthesized through the condensation of 5-acetylbarbituric acid with various N-unsubstituted/substituted thiosemicarbazides. researchgate.net These reactions typically proceed in the presence of a few drops of concentrated sulfuric acid in absolute alcohol. researchgate.net The resulting thiosemicarbazones have been characterized by various spectroscopic methods. researchgate.net

The table below provides examples of hydrazone and related derivatives synthesized from this compound and its N-methylated analogue.

| Reactant | Reagent | Product Type | Yield (%) | Reference |

| 1,3-Dimethyl-5-acetyl-barbituric acid | o-Hydroxybenzoyl hydrazine | Hydrazone | 85 | researchgate.net |

| 1,3-Dimethyl-5-acetyl-barbituric acid | p-Hydroxybenzoyl hydrazine | Hydrazone | 91 | researchgate.net |

| 5-Acetyl-1,3-dimethyl barbituric acid | 4-Allyloxybenzoyl hydrazine | Hydrazone | High | researchgate.net |

| 5-Acetylbarbituric acid | N-ethyl-thiosemicarbazide | Thiosemicarbazone | 78.4 | researchgate.net |

Other Synthetic Modifications and Coupling Reactions Involving the this compound Moiety

Beyond the aforementioned transformations, the this compound moiety can undergo other synthetic modifications and coupling reactions. The active methylene (B1212753) group at the C-5 position, once the acetyl group is modified or removed, can participate in various reactions.

For instance, 5-acylbarbituric acids can be transformed into their corresponding Schiff bases through condensation reactions with ω-aminoalkanoic acids and nitrophenylhydrazines. researchgate.net The barbituric acid core itself can be involved in multi-component reactions to form complex structures like spiro-oxindole derivatives and chrome-based barbituric acid derivatives. mdpi.com

Furthermore, a catalyst- and additive-free C(sp3)–H functionalization of barbituric acids via C-5 dehydrogenative aza-coupling has been developed to synthesize hydrazone molecular hybrids. nih.gov This one-pot, room-temperature reaction involves barbituric acids, primary aromatic amines, and tert-butyl nitrite, showcasing a modern and efficient approach to derivatization. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Acetylpyrimidine 2,4,6 1h,3h,5h Trione Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For derivatives of 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione, the ¹H NMR spectra exhibit characteristic signals that are crucial for structural confirmation. For instance, in a series of synthesized thiosemicarbazone derivatives of 5-acetylbarbituric acid, two distinctive signals are consistently observed in the ¹H NMR spectra. A signal corresponding to the methyl protons of the acetyl group typically appears in the range of δ 2.5 to 2.6 ppm. Additionally, a signal attributed to the N2H proton is found further downfield, between δ 13.0 and 13.6 ppm. The specific chemical shifts and coupling constants of other protons in the molecule, such as those on aromatic rings or other substituents, provide further structural insights.

Table 1: Illustrative ¹H NMR Spectral Data for a Derivative of this compound

| Functional Group | Chemical Shift (δ, ppm) |

| C-CH₃ | 2.5 - 2.6 |

| N₂H | 13.0 - 13.6 |

Note: The data presented is for derivative compounds, as specific spectral data for the parent compound was not available in the reviewed sources.

Carbon-13 (¹³C NMR) Spectroscopy

Complementing ¹H NMR, Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, with its chemical shift being indicative of its chemical environment (e.g., hybridization, attached atoms). In the analysis of this compound analogues, ¹³C NMR is instrumental in confirming the presence of the pyrimidine-2,4,6-trione core and the acetyl group. The carbonyl carbons of the trione (B1666649) ring are typically observed at the downfield end of the spectrum, often in the range of 150-180 ppm, reflecting their deshielded nature. The carbon of the acetyl methyl group appears at the upfield end, while the acetyl carbonyl carbon resonates at a significantly downfield position.

Table 2: Representative ¹³C NMR Spectral Data for a Derivative of this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Acetyl C=O | > 190 |

| Pyrimidine (B1678525) C=O | 150 - 180 |

| Acetyl CH₃ | 20 - 30 |

Note: The data presented is for derivative compounds, as specific spectral data for the parent compound was not available in the reviewed sources.

Advanced NMR Techniques for Complex Structure Assignment

For more complex analogues of this compound, or in cases of signal overlap in one-dimensional spectra, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are routinely employed. COSY experiments establish proton-proton coupling networks, revealing which protons are adjacent to one another. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Together, these techniques allow for the unambiguous assignment of all proton and carbon signals and the definitive confirmation of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated which displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. The IR spectra of this compound and its derivatives are characterized by distinct absorption bands that confirm the presence of key functional groups. Strong absorption bands in the region of 1650-1750 cm⁻¹ are indicative of the C=O (carbonyl) stretching vibrations of the trione ring and the acetyl group. The N-H stretching vibrations of the pyrimidine ring typically appear as broad bands in the region of 3100-3500 cm⁻¹. The presence and position of other characteristic bands, such as C-H and C-N stretching, further support the proposed molecular structure.

Table 3: Typical IR Absorption Bands for this compound Analogues

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3100 - 3500 |

| C=O Stretch | 1650 - 1750 |

Note: The data presented is for derivative compounds, as specific spectral data for the parent compound was not available in the reviewed sources.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. This allows for the determination of the molecular formula of the compound. For this compound, the molecular formula is C₆H₆N₂O₄. The theoretical exact mass for this formula can be calculated with a high degree of accuracy.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

| C₆H₆N₂O₄ | 170.03275668 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. This comparison serves as a crucial verification of the compound's purity and elemental composition. For this compound (C₆H₆N₂O₄), the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 5: Elemental Analysis Data for this compound

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 42.36 |

| Hydrogen (H) | 3.55 |

| Nitrogen (N) | 16.47 |

| Oxygen (O) | 37.62 |

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the elucidation of the solid-state structure of crystalline materials, providing definitive information on atomic arrangement, crystal packing, and intermolecular interactions. In the context of this compound and its analogues, XRD methods are indispensable for unambiguously determining their three-dimensional molecular architecture and for characterizing the crystalline phases present in bulk samples. The two primary XRD techniques employed for these purposes are Single-Crystal X-ray Diffraction (SXRD) and Powder X-ray Diffraction (PXRD), each offering unique and complementary insights into the solid-state properties of these compounds.

Single-Crystal X-ray Diffraction (SXRD) for Three-Dimensional Structure

Single-Crystal X-ray Diffraction (SXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. This technique requires a high-quality single crystal of the compound, which, when irradiated with a monochromatic X-ray beam, diffracts the X-rays in a unique pattern. By analyzing the positions and intensities of these diffracted spots, a detailed model of the crystal structure can be constructed.

For analogues of this compound, SXRD studies provide invaluable data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformational preferences. Furthermore, these studies reveal the intricate network of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing and ultimately influence the physicochemical properties of the solid.

A pertinent example is the structural characterization of 5-acetyl-1,3-dimethyl barbituric acid, a close analogue of the title compound. researchgate.net The crystal structure of this compound was determined by single-crystal X-ray analysis, revealing crucial details about its solid-state conformation and packing. researchgate.net The crystallographic data obtained from this study are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C8H9N2O4 |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 8.6056 (3) |

| b (Å) | 9.1602 (3) |

| c (Å) | 11.9601 (4) |

| β (°) | 109.410 (3) |

| Volume (ų) | 889.22 (5) |

| Z | 4 |

The analysis of the crystal structure of 5-acetyl-1,3-dimethyl barbituric acid highlighted the role of π–π interactions between the rings of adjacent molecules, with an intercentroid distance of 3.4300 (11) Å, which contributes to the stability of the crystal packing. researchgate.net Such detailed structural insights are only attainable through SXRD and are fundamental for structure-property relationship studies.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a versatile and rapid technique used to analyze the crystalline nature of a bulk sample. Unlike SXRD, which requires a single crystal, PXRD can be performed on a finely powdered sample containing a multitude of small crystallites. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline phase.

In the study of this compound analogues, PXRD is crucial for several reasons:

Phase Identification: The PXRD pattern of a synthesized compound can be compared to reference patterns to confirm its identity.

Purity Assessment: The presence of crystalline impurities can be detected as additional peaks in the diffraction pattern.

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns. researchgate.net The ability to identify and control polymorphism is of paramount importance in the pharmaceutical industry, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

Analysis of Cocrystals: When forming cocrystals, PXRD can confirm the formation of a new crystalline phase, which will have a unique diffraction pattern different from the individual components. researchgate.net

| Compound Name |

|---|

| This compound |

| 5-acetyl-1,3-dimethyl barbituric acid |

| Barbituric acid |

Computational Chemistry and Theoretical Studies of 5 Acetylpyrimidine 2,4,6 1h,3h,5h Trione and Its Derivatives

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has been effectively utilized to investigate the properties of derivatives of 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione. For instance, studies on the closely related 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione have employed the B3LYP correlation function with a 6-311G++(d,p) basis set for full geometry optimization of its potential tautomeric forms (keto and enol). mdpi.com These calculations provide optimized geometric parameters, such as bond lengths and angles, in the gaseous state, which can then be compared with experimental data from X-ray crystallography to validate the theoretical model. mdpi.com Such computational approaches are crucial for determining frontier orbital energies (HOMO and LUMO) and net atomic charges, which are key indicators of molecular reactivity and interaction sites. mdpi.com

Computational studies, supported by experimental evidence, have shown that derivatives of this compound predominantly exist in a stable enol form. mdpi.com The stability of this conformation is largely attributed to the formation of a strong intramolecular hydrogen bond. mdpi.comresearchgate.netnih.gov In the enol tautomer of 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, this bond forms between the hydrogen of the enolic hydroxyl group and the oxygen of an adjacent carbonyl group. mdpi.com This interaction creates a stable six-membered ring system. DFT calculations have corroborated experimental X-ray diffraction data, showing bond lengths intermediate between single and double bonds, which is characteristic of the delocalized electronic system within this ring. mdpi.com For example, the calculated C-O bond length of the enolic group is significantly longer than a typical C=O double bond but shorter than a C-O single bond, confirming its partial double-bond character due to resonance. mdpi.com

| Bond | Experimental (X-ray) | Calculated (DFT) | Description |

|---|---|---|---|

| O4-C7 | 1.310 | 1.308 | Enolic C-O bond, longer than a typical C=O double bond (~1.21 Å). |

| C5=O3 | 1.264 | - | Carbonyl C=O bond involved in H-bonding, weakened and elongated. |

Molecular Modeling and Docking Simulations for Interaction Profiling

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid. nih.gov

Molecular docking simulations have been performed on various derivatives of this compound to elucidate their binding modes with several biological targets. For instance, novel 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives were docked against proteins relevant to diabetes and cancer, such as α-amylase, α-glucosidase, and p38 MAP kinase. nih.gov These in silico studies revealed that the compounds could effectively fit into the active sites of these proteins. nih.gov Similarly, thiosemicarbazone derivatives of 5-acetylbarbituric acid have been studied for their interactions with the VEGFR-2 receptor, a target in cancer therapy. researchgate.net The primary forces stabilizing these ligand-target complexes include hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov

A key output of docking simulations is the estimation of the binding affinity between the ligand and its target. This is often expressed as the free energy of binding (ΔG) in kcal/mol, where a more negative value indicates a more spontaneous and stable interaction. nih.govnih.gov The binding energy can be used to calculate the theoretical inhibition constant (Ki), which predicts the concentration of the ligand required to inhibit the target protein's function. nih.gov

In a study of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives, compound 4e demonstrated strong theoretical binding affinities to multiple protein targets. nih.gov These findings suggest that the pyrimidine-trione scaffold is a promising base for designing potent inhibitors. nih.gov

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| exo-β-D-glucosaminidase | -9.6 |

| P38 MAP kinase | -9.1 |

Tautomeric Equilibrium Investigations via Computational Methods

The 5-acetyl group in this compound and its derivatives allows for the existence of keto-enol tautomerism. researchgate.net Computational methods, particularly DFT, are instrumental in investigating this equilibrium. mdpi.comresearchgate.net These calculations can determine the relative energies of the different tautomeric forms and the energy of the transition state between them. mdpi.com

For derivatives like 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, theoretical calculations have shown that the enol tautomer is more stable than the keto form. mdpi.com This stability is largely due to the formation of a strong intramolecular hydrogen bond, which is confirmed by both NMR spectroscopy and X-ray crystallography. mdpi.comnih.gov The computational analysis of the energy difference between the tautomers provides a quantitative basis for understanding why the enol form is predominantly observed in experimental studies. mdpi.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-acetylbarbituric acid |

| 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione |

| 1,3-dimethyl-5-acetyl barbituric acid |

| 5-(1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione |

Virtual Screening Approaches in Derivative Design

Virtual screening has emerged as a powerful computational tool in the rational design of novel derivatives of this compound, also known as 5-acetylbarbituric acid. This in silico technique allows for the rapid screening of large libraries of chemical compounds to identify potential drug candidates with high binding affinities to specific biological targets. By simulating the interactions between small molecules and target macromolecules, virtual screening significantly narrows down the number of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

A key strategy in the design of novel therapeutic agents involves structure-based virtual ligand screening. This approach was successfully employed to identify a potent pyrimidinetrione derivative that acts as an inhibitor of decaprenylphosphoryl-β-D-ribose oxidase (DprE1). DprE1 is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it a critical target for anti-tuberculosis drugs. Through a systematic virtual screening campaign, a promising lead compound was identified from the ZINC database, demonstrating the utility of this method in discovering novel antimycobacterial agents. nih.gov

In another study, molecular docking was utilized to design and evaluate a series of sixteen novel chalcones based on the 5-acetylpyrimidine-2,4,6-trione scaffold for their potential anti-inflammatory activity. wisdomlib.org The cyclooxygenase-2 (COX-2) receptor was selected as the therapeutic target. The designed compounds were docked into the active site of the COX-2 receptor (PDB ID: 5PP1) to predict their binding affinities, which were quantified using ACE (Affinity and Covalent Energy) scores. The results indicated a wide range of binding affinities among the derivatives, with lower ACE values suggesting stronger interactions and potentially higher anti-inflammatory activity. wisdomlib.org

The following table summarizes the binding affinities of a selection of the designed 5-acetylpyrimidine-2,4,6-trione based chalcones against the COX-2 receptor:

| Compound ID | ACE Score (Kcal/Mol) |

| M2 | -238.55 |

| M16 | 13.92 |

This table showcases the range of binding affinities observed in a virtual screening study of 5-acetylpyrimidine-2,4,6-trione based chalcones against the COX-2 receptor. A lower ACE score indicates a higher predicted binding affinity. wisdomlib.org

The findings from this virtual screening highlighted compound M2 as a particularly promising candidate for further development due to its exceptionally high predicted binding affinity for the COX-2 receptor. wisdomlib.org This underscores the importance of virtual screening in prioritizing compounds for synthesis and biological evaluation.

Furthermore, in silico studies are not limited to predicting binding affinity but also extend to the evaluation of pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). For instance, in the development of new pyrimidine-5-carbonitriles as potential COX-2 inhibitors, in silico ADME profiles were generated to assess properties such as gastrointestinal absorption and blood-brain barrier permeability. mdpi.com This multi-faceted computational approach, combining molecular docking with ADME prediction, allows for a more comprehensive early-stage assessment of drug candidates. mdpi.comnih.gov

The design of derivatives is often guided by the desire to explore the structure-activity relationship (SAR). By systematically modifying the core scaffold of this compound and evaluating the computational predictions, researchers can gain insights into the chemical features that are crucial for biological activity. This iterative process of design, virtual screening, and SAR analysis is a cornerstone of modern drug discovery. nih.govmdpi.com

Crystal Engineering and Supramolecular Assemblies Involving 5 Acetylpyrimidine 2,4,6 1h,3h,5h Trione Systems

Principles of Cocrystal Design and Formation

Cocrystals are multi-component crystalline solids wherein at least two different chemical species, typically an active pharmaceutical ingredient (API) and a coformer, are held together in a stoichiometric ratio by non-covalent interactions within the same crystal lattice. The design of cocrystals is predicated on the principles of molecular recognition and supramolecular chemistry, with the primary goal of modifying the physicochemical properties of a solid, such as solubility, stability, and bioavailability, without altering the chemical structure of the API.

The formation of cocrystals is governed by the relative strengths of intermolecular interactions between like and unlike molecules. A cocrystal is likely to form when the interactions between the API and the coformer are energetically more favorable than the interactions between the molecules of the individual components in their respective crystalline forms. Hydrogen bonding is the most widely exploited interaction in cocrystal design due to its strength and directionality. Other significant interactions include π-π stacking, van der Waals forces, and halogen bonds.

The concept of supramolecular synthons is central to the rational design of cocrystals. These are robust and predictable non-covalent interactions that can be reliably used to assemble molecules into desired superstructures. For pyrimidine-trione systems like 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione, the imide groups (N-H) and carbonyl groups (C=O) are excellent hydrogen bond donors and acceptors, respectively. These functional groups can form a variety of supramolecular synthons, both homomeric (between identical molecules) and heteromeric (between different molecules). The acetyl group at the 5-position introduces an additional carbonyl oxygen that can act as a hydrogen bond acceptor, further diversifying the potential for supramolecular synthon formation.

Strategies for Cocrystallization of this compound Derivatives

Several experimental strategies can be employed for the preparation of cocrystals. The choice of method often depends on the physicochemical properties of the components, such as their solubility and thermal stability. While specific cocrystallization studies on this compound are not extensively reported, the following methods are generally applicable to pyrimidine-trione derivatives.

Solution-based methods:

Slow solvent evaporation: This is a common and straightforward method where the API and coformer are dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to the formation of cocrystal nuclei and subsequent crystal growth. The choice of solvent is critical as it can influence the solubility of the components and the resulting crystal form. nih.gov

Cooling crystallization: In this technique, a saturated solution of the API and coformer is prepared at an elevated temperature and then slowly cooled to induce supersaturation and crystallization.

Slurry conversion: This method involves suspending the API in a solution containing a dissolved coformer (or vice versa). Over time, the less stable solid form dissolves and the more stable cocrystal precipitates.

Solid-state methods:

Neat grinding: The API and coformer are ground together in a mortar and pestle or a ball mill without the addition of any solvent. The mechanical energy input facilitates the formation of cocrystals.

Liquid-assisted grinding (LAG): This is a variation of neat grinding where a small amount of a liquid is added to the solid mixture. The liquid acts as a catalyst, enhancing molecular mobility and facilitating the cocrystallization process.

The selection of a suitable coformer is a critical step in cocrystal design. For this compound, potential coformers would be molecules that can form robust hydrogen bonds with its imide and carbonyl groups. Examples of such coformers include carboxylic acids, amides, and other molecules with complementary hydrogen bond donors and acceptors.

Table 1: Potential Supramolecular Synthons in Cocrystals of this compound (Illustrative examples based on the functional groups of the target molecule)

| Functional Group on this compound | Complementary Functional Group on Coformer | Potential Supramolecular Synthon |

| Imide (N-H) | Carboxylic Acid (C=O) | N-H···O=C |

| Carbonyl (C=O) | Carboxylic Acid (O-H) | C=O···H-O |

| Imide (N-H) | Amide (C=O) | N-H···O=C |

| Carbonyl (C=O) | Amide (N-H) | C=O···H-N |

| Acetyl (C=O) | Hydroxyl (O-H) | C=O···H-O |

Characterization of Supramolecular Interactions in Cocrystals

A combination of analytical techniques is employed to confirm the formation of a cocrystal and to characterize the supramolecular interactions within its structure.

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the three-dimensional arrangement of molecules in a crystal. SCXRD provides precise information about bond lengths, bond angles, and the geometry of intermolecular interactions, such as hydrogen bonds. For derivatives of 5-acetylbarbituric acid, SCXRD has been used to elucidate the crystal and molecular structures, confirming the formation of specific hydrogen bonding patterns. mdpi.comresearchgate.net

Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for identifying new crystalline phases. The PXRD pattern of a cocrystal is unique and different from the patterns of the individual components. It is widely used for screening cocrystal formation and for quality control.

Spectroscopic Techniques:

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques are sensitive to changes in the vibrational modes of molecules upon the formation of intermolecular interactions. Shifts in the stretching frequencies of functional groups involved in hydrogen bonding (e.g., N-H and C=O groups) can provide evidence of cocrystal formation.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR can provide detailed information about the local environment of atoms in the solid state. Changes in the chemical shifts of atoms involved in hydrogen bonding can be used to characterize cocrystals.

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions of a solid. A cocrystal will typically exhibit a single melting point that is different from the melting points of the individual components.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of cocrystals and to identify the presence of solvates.

Table 2: Illustrative Hydrogen Bond Parameters in a Hypothetical Cocrystal of a Pyrimidine-trione Derivative (Data is for illustrative purposes and based on typical values found in the literature for related compounds)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O | 0.86 | 1.95 | 2.80 | 170 |

| O-H···O | 0.97 | 1.75 | 2.71 | 175 |

| C-H···O | 1.08 | 2.45 | 3.50 | 165 |

Application of Crystal Engineering in Modulating Crystalline Forms

Crystal engineering provides a powerful strategy for modulating the crystalline forms of a compound to optimize its properties. By carefully selecting coformers and crystallization conditions, it is possible to generate a variety of solid forms, including polymorphs of cocrystals, solvates, and hydrates.

The ability to control the crystalline form is of paramount importance in the pharmaceutical industry, as different polymorphs can exhibit significant differences in their physicochemical properties. For instance, one polymorph may be more soluble and have a higher dissolution rate than another, which can directly impact its bioavailability.

In the context of this compound, the formation of cocrystals could potentially be used to:

Enhance aqueous solubility: By pairing the sparingly soluble pyrimidine-trione derivative with a highly soluble coformer, the resulting cocrystal may exhibit improved solubility and dissolution characteristics.

Improve physical and chemical stability: Cocrystallization can lead to the formation of more stable crystalline lattices, protecting the API from degradation due to factors such as moisture, light, and heat.

Modify mechanical properties: The mechanical properties of a solid, such as its tabletability and flowability, are influenced by its crystal structure. Crystal engineering can be used to design cocrystals with improved mechanical properties, facilitating their formulation into solid dosage forms.

Generative Computational Methods for Co-crystal Design

In recent years, computational methods have become increasingly important in the design and prediction of cocrystals. These methods can be used to screen large libraries of potential coformers, predict the likelihood of cocrystal formation, and even generate novel coformer structures with desired properties.

Knowledge-based approaches utilize information from crystallographic databases, such as the Cambridge Structural Database (CSD), to identify common supramolecular synthons and predict hydrogen bonding patterns. nih.gov These methods are based on the principle that certain intermolecular interactions are more likely to occur than others.

More recently, generative computational methods , often employing artificial intelligence and machine learning algorithms, have emerged as powerful tools for de novo cocrystal design. neurips.cc These methods can learn the underlying relationships between molecular structure and cocrystal formation from existing data and then generate new coformer candidates that are predicted to form stable cocrystals with a given API.

One such approach is the use of Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) to generate novel molecular structures. neurips.cc These models can be trained on large datasets of known coformers and then used to generate new molecules with similar properties. The generated molecules can then be computationally screened for their potential to form cocrystals with the target API. For instance, the GEMCODE (Generative Method for Co-crystal Design) pipeline utilizes deep generative models and evolutionary optimization to automate the screening and design of cocrystals with specific target properties. neurips.cc

While the direct application of these generative methods to this compound has not been reported, they represent a promising future direction for the rational design of cocrystals of this and other pyrimidine-based compounds. These computational tools have the potential to significantly accelerate the discovery and development of novel solid forms with enhanced properties.

Mechanistic Investigations of Chemical Reactivity and Molecular Interactions of 5 Acetylpyrimidine 2,4,6 1h,3h,5h Trione

Reaction Mechanisms and Pathways in Derivative Synthesis

The pyrimidine-2,4,6-trione core of 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione, particularly the active methylene (B1212753) group at the C5 position, serves as a versatile scaffold for the synthesis of a wide array of derivatives. The acetyl group provides an additional reactive site, enabling various condensation and cyclization reactions.

A primary pathway for derivatization is the Knoevenagel condensation , which typically involves the active methylene group of the barbituric acid moiety. However, the acetyl group's methyl protons are also activated, allowing for condensation with aldehydes to form chalcone-like structures. For instance, the reaction of this compound with various aromatic aldehydes under acid or base catalysis leads to the formation of 5-[(E)-3-aryl-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-triones. The mechanism proceeds via an initial aldol (B89426) addition of the enolate of the acetyl group to the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system. ijsdr.orgresearchgate.netnih.gov The choice of catalyst, such as piperidine (B6355638) and acetic acid or boron trifluoride etherate, can influence reaction times and yields. ijsdr.org

Another significant synthetic route is the formation of thiosemicarbazones . This involves the condensation of the acetyl group's carbonyl function with the terminal primary amine of a thiosemicarbazide (B42300). mdpi.com This reaction is typically catalyzed by a few drops of concentrated sulfuric acid in an alcoholic solvent. mdpi.com The mechanism involves the nucleophilic attack of the thiosemicarbazide nitrogen on the acetyl carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine linkage (C=N) of the thiosemicarbazone. mdpi.comresearchgate.net

The synthesis of this compound itself follows an acid-catalyzed, one-pot, three-component reaction. The proposed mechanism begins with the condensation of malonic acid and urea (B33335) to form the barbituric acid ring. mdpi.com The C5 position of this intermediate is highly acidic and acts as a nucleophile in a subsequent Friedel-Crafts acylation with acetic anhydride (B1165640) to introduce the acetyl group. mdpi.com

These primary derivatives can undergo further cyclization reactions to create more complex heterocyclic systems. For example, chalcone (B49325) derivatives can react with aminoguanidine (B1677879) to form pyrimido[4,5-d]pyrimidine (B13093195) structures. These multi-step syntheses demonstrate the utility of this compound as a building block in medicinal chemistry.

| Derivative Type | Reactants | Catalyst/Conditions | Key Mechanistic Step |

| Chalcones | Aromatic Aldehydes | Piperidine/Acetic Acid or BF₃·OEt₂ | Knoevenagel/Claisen-Schmidt Condensation |

| Thiosemicarbazones | Thiosemicarbazides | Conc. H₂SO₄, Reflux | Nucleophilic addition-elimination |

| Fused Pyrimidines | Chalcone derivative, Aminoguanidine | Varies | Condensation and Cyclization |

Mechanistic Insights into Molecular Recognition Processes

The molecular recognition capabilities of this compound and its derivatives are primarily governed by their ability to form specific non-covalent interactions, with hydrogen bonding playing a dominant role. The pyrimidine-2,4,6-trione scaffold possesses multiple hydrogen bond donor (N-H) and acceptor (C=O) sites, enabling it to form well-defined supramolecular structures and interact with biological macromolecules. nih.govresearchgate.net

Crystal structure analyses of barbituric acid derivatives consistently show the formation of hydrogen-bonded networks, such as centrosymmetric dimers or extended chains. researchgate.net These motifs arise from the interaction between the N-H protons and the carbonyl oxygens of adjacent molecules. researchgate.net The specific pattern (e.g., dimer vs. chain) can be influenced by the nature of the substituents on the ring. researchgate.net This inherent ability to form predictable hydrogen bond patterns is a key mechanistic feature of its recognition process.

In the context of biological targets, molecular docking studies have provided significant mechanistic insights. Derivatives of this compound have been shown to interact with various enzymes and proteins through a combination of hydrogen bonds, hydrophobic interactions, and sometimes coordination with metal ions in the active site.

For example, in the inhibition of jack bean urease, thiobarbituric acid derivatives were found to be potent inhibitors. nih.gov Docking studies revealed that the thiobarbituric acid moiety interacts with the nickel ions in the enzyme's active site, while also forming hydrogen bonds with key amino acid residues like HIS-320. nih.gov Similarly, barbituric acid aryl hydrazone derivatives designed as RSK2 inhibitors were shown to fit into the ATP-binding pocket, forming crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov

The interaction with DNA has also been explored, where derivatives were found to bind to the minor groove. researchgate.net The mechanism involves the formation of hydrogen bonds between the barbiturate's functional groups and the base pairs of the DNA, stabilized by van der Waals and hydrophobic interactions. researchgate.net The planarity and shape of the substituent at the C5 position are critical for effective insertion and binding within the groove. researchgate.net

These studies collectively highlight a recurring mechanistic theme: the pyrimidine-2,4,6-trione core acts as a structural anchor, positioning functional groups for specific hydrogen bonding and hydrophobic interactions within a binding site. The tautomeric nature of the ring system, existing in keto-enol forms, further diversifies its potential interaction modes. mdpi.com

Structure-Activity Relationship (SAR) Analysis: Impact of Structural Modifications on Theoretical Interaction Profiles

Structure-Activity Relationship (SAR) analysis is crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have established clear connections between specific structural modifications and their resulting interaction profiles and potencies. mans.edu.eg

Modifications at the C5 Position: The C5 position is a primary site for modification and significantly influences biological activity. researchgate.net

Aryl hydrazone and Arylidene Derivatives: In a study of RSK2 inhibitors, the introduction of an aryl hydrazone moiety at C5 was essential for activity. The nature and position of substituents on the aryl ring were critical. For instance, compounds with electron-withdrawing groups like nitro or cyano groups on the phenyl ring showed enhanced inhibitory activity, likely due to stronger interactions within the kinase's binding pocket. nih.gov Similarly, for urease inhibitors, electron-donating (e.g., -OH, -OCH₃) and electron-withdrawing (e.g., -Cl, -F) groups on the aniline (B41778) ring of the C5 substituent dramatically altered the IC₅₀ values, indicating their role in modulating the electronic environment and binding affinity. nih.gov

Modifications of the Pyrimidine (B1678525) Ring:

N-Substitution: Alkylation at the N1 and N3 positions of the pyrimidine ring can significantly impact properties. For example, N,N'-dimethylated derivatives often exhibit different binding profiles compared to their N-H counterparts, partly due to the removal of hydrogen bond donor capabilities, which can be either beneficial or detrimental depending on the target. jsociology.orgnih.gov This modification also increases lipophilicity, which can affect pharmacokinetic properties. acs.org

Thiobarbiturate vs. Barbiturate (B1230296) Core: Replacing the C2 carbonyl group with a thiocarbonyl (C=S) to create a thiobarbituric acid derivative often leads to a profound change in biological activity. In the case of urease inhibitors, thiobarbituric acid derivatives were significantly more potent than their barbituric acid analogues. nih.gov This is attributed to the different electronic properties and the ability of the sulfur atom to coordinate more effectively with the nickel ions in the urease active site. nih.gov The weaker hydrogen bond acceptor quality of the thiocarbonyl group also alters the intermolecular interaction patterns. nih.gov

The following table summarizes key SAR findings for pyrimidine-2,4,6-trione derivatives against different targets.

| Target | Structural Modification | Impact on Activity/Interaction |

| Urease | Replacement of C2=O with C2=S | Significant increase in inhibitory potency. nih.gov |

| Urease | Substituents on C5-arylidene ring | Electron-donating groups (e.g., OH) and halogens at specific positions enhance activity. nih.gov |

| RSK2 Kinase | Substituents on C5-aryl hydrazone | Electron-withdrawing groups (e.g., NO₂, CN) increase potency. nih.gov |

| Mutant SOD1 | N1, N3-alkylation | Increases lipophilicity; large N-substituents can be tolerated. acs.orgnih.gov |

These analyses, often supported by molecular docking, reveal that theoretical interaction profiles are highly sensitive to structural changes. Modifications that enhance complementarity with the target's shape, improve hydrogen bonding networks, or optimize electronic interactions are key to improving the potency of this compound derivatives. nih.govnih.govnih.gov

The Pyrimidine 2,4,6 1h,3h,5h Trione Scaffold in Academic Chemical Research

Role as a Privileged Pharmacophore in Chemical Design and Development

The concept of a "privileged structure" has become a valuable approach in drug discovery over the past fifteen years. nih.gov A privileged structure is a molecular scaffold that demonstrates versatile binding properties, enabling it to serve as a potent and selective ligand for a variety of different biological targets through the strategic modification of its functional groups. nih.govresearchgate.net These scaffolds often possess favorable drug-like properties, leading to the generation of high-quality lead compounds for further development. nih.gov

The pyrimidine-2,4,6(1H,3H,5H)-trione scaffold is recognized as such a privileged structure. Its importance is underscored by its presence in numerous compounds with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. mdpi.comijsat.org The versatility of the pyrimidine (B1678525) skeleton, which can be readily modified at positions 2, 4, 5, and 6, allows medicinal chemists to create extensive libraries of compounds and explore structure-activity relationships (SAR). mdpi.comnih.gov The ability of the pyrimidine ring to form effective hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.govmdpi.com The indole (B1671886) ring is another well-known privileged structure that exhibits a wide range of pharmacological activities based on the functional groups attached to it. researchgate.net Similarly, the pyrimidine scaffold's inherent ability to interact with multiple biological targets makes it a foundational element in the design and development of novel therapeutics. benthamscience.comijsat.org

Strategic Approaches for Developing Novel Pyrimidine-Based Chemical Entities

The synthetic accessibility and versatility of the pyrimidine scaffold have led to the development of numerous strategic approaches for creating novel chemical entities. mdpi.comnih.gov The compound 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione, in particular, is a valuable precursor for synthesizing a wide array of derivatives.

One of the most common methods for modifying this scaffold is the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of this compound with various aryl aldehydes under basic conditions to produce chalcone (B49325) derivatives. These chalcones have been shown to possess significant antimicrobial and cytotoxic activities. Another key synthetic strategy is the Biginelli reaction, a one-pot multicomponent reaction that efficiently produces diverse pyrimidine-based compounds by condensing an aryl aldehyde, urea (B33335), and a β-dicarbonyl compound. mdpi.com

Further derivatization can be achieved through the formation of hydrazones and Schiff bases. researchgate.net For instance, reacting 5-acetylbarbituric acid with thiosemicarbazides yields thiosemicarbazone derivatives. researchgate.net These modifications are crucial as they can dramatically alter the biological profile of the parent molecule. Investigations into structure-activity relationships (SAR) have revealed that the nature and position of substituents on the pyrimidine ring significantly influence the compound's efficacy. For example, studies have shown that certain halogenated derivatives exhibit improved antimicrobial activity compared to their non-substituted counterparts.

The research into derivatives of the pyrimidine-2,4,6(1H,3H,5H)-trione scaffold has yielded compounds with promising activity against various cancer cell lines and microbial strains. The following table summarizes selected research findings.

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| Chalcone Derivative (5d) | Pseudomonas aeruginosa | Moderate antibacterial activity with an 18 mm zone of inhibition. | |

| Chalcone Derivative (5i) | Staphylococcus aureus | Comparable antibacterial activity to Ciprofloxacin with a 20 mm zone of inhibition. | |

| Pyrimidine Derivative (4b) | Colon Carcinoma (HCT116) | Cytotoxic activity with an IC50 value of 19.3 µg/ml. | |

| Pyrimidine Derivative (10) | Hepatocellular Carcinoma (HEPG2) | Significant cytotoxic activity with an IC50 value of 2.6 µg/ml. | |

| Pyrimidine Derivative (11) | Breast Carcinoma (MCF7) | Cytotoxic activity with an IC50 value of 5 µg/ml. | |

| Hydrazone Derivative (D) | Breast Carcinoma (MCF-7) | Demonstrated 85% inhibition of tumor growth. |

Future Trajectories in Pyrimidine Scaffold-Based Research

The enduring versatility of the pyrimidine core ensures its continued prominence in future medicinal chemistry research. ijsat.org Current and future trajectories are focused on enhancing efficacy, improving sustainability, and exploring novel mechanisms of action.

One emerging trend is the development of hybrid molecules that combine the pyrimidine scaffold with other pharmacologically active moieties, such as triazoles or coumarins, to achieve synergistic cytotoxic effects. ijsat.org This approach aims to create multifunctional molecules that can interact with multiple biological targets simultaneously.

There is also a significant push towards green and sustainable synthesis. ijsat.org Researchers are exploring microwave-assisted reactions, catalyst-driven methods, and multicomponent reactions to improve efficiency, reduce waste, and create more environmentally benign synthetic pathways. ijsat.org

Furthermore, the integration of computational tools is revolutionizing the design process. ijsat.org In silico molecular docking and ADME (absorption, distribution, metabolism, and excretion) studies are now routinely used to predict the binding affinity and pharmacokinetic properties of new derivatives, allowing for a more rational approach to drug design. nih.gov The use of artificial intelligence and machine learning is also poised to accelerate the optimization of synthesis and the identification of potent drug candidates. ijsat.org

Finally, novel therapeutic strategies are being explored that leverage the pyrimidine scaffold. This includes the design of covalent inhibitors that can irreversibly bind to their target enzymes and the development of Proteolysis-Targeting Chimeras (PROTACs), which utilize N-linked linkers on the pyrimidine core to induce targeted protein degradation. ijsat.org These advanced approaches highlight the ongoing evolution of pyrimidine-based research, promising a new generation of therapeutics with enhanced efficacy and specificity. ijsat.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives?

- Methodology : Derivatives are synthesized via condensation reactions using diesters (e.g., diethyl acetylpyrimidine derivatives) and urea analogs under reflux conditions. For example, a 23-hour reflux in ethanol with dimethylurea yields the core structure, followed by acidification (HCl) and extraction (chloroform) to isolate the product . Modifications at the 1- and 3-positions can be achieved by substituting dimethylurea with phenethyl or methoxyphenethyl derivatives .

- Key Considerations : Monitor reaction progress via TLC, and optimize yields by adjusting stoichiometry and reflux duration. Purification often involves recrystallization from DMF/H₂O mixtures .

Q. How should researchers characterize pyrimidinetrione derivatives spectroscopically?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., aromatic protons at δ 7.15–7.29 ppm for phenethyl groups, methoxy signals at δ 3.77 ppm) .

- HRMS : Confirm molecular weight (e.g., C₂₂H₂₄N₂O₅: calculated m/z 396.17, observed m/z 396.15) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. found C/H/N ratios (e.g., C: 66.65% calculated vs. 66.50% found) .

Q. What safety protocols are critical for handling pyrimidinetrione compounds?

- GHS Compliance :

- Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (H335) .

- Mitigation : Use PPE (gloves, goggles, respirators), ensure fume hood ventilation, and avoid dust formation. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in pyrimidinetrione derivatives?

- Structure-Activity Relationship (SAR) :

- Substituent Effects : Phenethyl or 4-methoxyphenethyl groups at positions 1 and 3 enhance mutant SOD1 aggregation inhibition (EC₅₀ = 3.26–3.36 μM), while methyl groups reduce activity (EC₅₀ >32 μM) .

- Steric and Electronic Factors : Bulky adamantane derivatives improve solubility but may reduce membrane permeability .

Q. How can crystallographic data inform conformational analysis of pyrimidinetrione derivatives?

- Crystal Structure Insights :

- Unit Cell Parameters : Orthorhombic systems (e.g., P2₁2₁2₁, a = 9.253 Å, b = 13.179 Å) reveal planar pyrimidine rings and hydrogen-bonding networks stabilizing the trione core .

- Conformational Flexibility : Substituents like anthrylmethylene introduce steric hindrance, altering dihedral angles and π-π stacking interactions .

- Application : Use XRD data to model drug-receptor interactions and guide rational design of derivatives with improved binding affinity.

Q. How to resolve contradictions in reported bioactivity data for pyrimidinetriones?

- Case Study : Discrepancies in EC₅₀ values (e.g., 3.26 μM vs. >32 μM) may arise from assay conditions (e.g., protein concentration, incubation time) or impurities.

- Resolution Strategy :

- Reproducibility Checks : Standardize protocols (e.g., fixed SOD1 concentration, pH 7.4 buffer).

- Purity Validation : Re-evaluate compounds via HPLC and elemental analysis to exclude batch variability .

Q. What strategies optimize antimicrobial efficacy in 5-arylmethylidene-pyrimidinetriones?

- Design Principles :

- Electron-Withdrawing Groups : Nitro or acetyl groups at the arylidene position enhance microbial membrane disruption (e.g., 5-(3-nitrobenzylidene) derivatives) .

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative strains using broth microdilution. Correlate results with logP values to assess hydrophobicity-driven penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.